ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (referred to hereafter as Compound A) is a pyridazine derivative characterized by a carbamoylmethoxy substituent at position 4, a phenyl group at position 1, and an ethyl carboxylate ester at position 2. The structural complexity of Compound A, particularly its carbamoylmethoxy side chain, distinguishes it from simpler pyridazine analogues.
Properties
IUPAC Name |
ethyl 4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-3-32-24(30)23-20(15-22(29)27(26-23)18-7-5-4-6-8-18)33-16-21(28)25-14-13-17-9-11-19(31-2)12-10-17/h4-12,15H,3,13-14,16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMYMBRMLUAJKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCCC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include esterification, amidation, and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to ensure consistency and efficiency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the reaction progress and verifying the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carbonyl compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or amines.
Substitution: This reaction involves the replacement of one functional group with another, which can occur through nucleophilic or electrophilic mechanisms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the development of new materials and chemical processes, contributing to advancements in fields such as pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on elucidating the detailed mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogues of Compound A, highlighting variations in substituents and their implications:
*Estimated based on structural similarity.
Key Findings from Comparative Analysis
Lipophilicity and Solubility :
- The carbamoylmethoxy group in Compound A introduces hydrogen-bonding capacity, lowering its XLogP3 (~2.1) compared to sulfanyl- or trifluoromethyl-substituted analogues (XLogP3 2.8–3.5) . This suggests better aqueous solubility, which is critical for oral bioavailability.
- The trifluoromethyl derivatives (e.g., CAS 478067-01-5) exhibit high lipophilicity (XLogP3 3.4), favoring membrane permeability but risking solubility challenges .
Electronic Effects: Electron-withdrawing groups like trifluoromethyl (CAS 478067-01-5) enhance metabolic stability by resisting oxidative degradation .
Steric and Conformational Influences :
- Substituents like o-tolyl (CAS 899729-56-7) introduce steric bulk, which may hinder binding to flat enzymatic active sites .
- The flexibility of the carbamoylmethoxy chain in Compound A could allow adaptive binding to diverse targets, unlike rigid sulfanyl groups .
Biological Activity: Sulfanyl-substituted pyridazines (e.g., CAS 866009-66-7) are often explored as kinase inhibitors due to their thioether-mediated covalent binding . Compound A’s carbamoylmethoxy group may favor non-covalent interactions, making it suitable for reversible enzyme inhibition .
Biological Activity
Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a pyridazine core , an ethyl ester group , and multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 455.442 g/mol. The presence of a methoxyphenyl group and a carbamoyl moiety enhances its interaction with biological targets, potentially modulating enzyme or receptor activities.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C23H25N2O5 |
| Molecular Weight | 455.442 g/mol |
| Core Structure | Pyridazine |
| Functional Groups | Methoxy, Carbamoyl, Ethyl Ester |
Synthesis
The synthesis of this compound typically involves several steps starting from readily available precursors. Key synthetic routes include:
- Formation of the Pyridazine Core : This involves the condensation of appropriate precursors under acidic or basic conditions.
- Introduction of Functional Groups : Subsequent reactions introduce the methoxy and carbamoyl groups.
- Final Esterification : The final step involves esterification to yield the ethyl ester form.
Biological Activity
Research indicates that this compound exhibits significant biological activity, which can be categorized as follows:
Antimicrobial Activity
Studies have shown that derivatives of pyridazine compounds can exhibit antimicrobial properties. For instance, compounds with similar structural features have demonstrated effectiveness against various bacterial strains, suggesting that this compound may have potential as an antimicrobial agent.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects in animal models. Research suggests that it may reduce inflammation markers, indicating its potential use in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Study on Antimicrobial Properties : A study demonstrated that similar pyridazine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Activity Assessment : Research on analogs indicated that certain modifications to the pyridazine structure enhanced cytotoxicity against breast cancer cell lines .
- Inflammation Model Studies : In vivo studies showed reduced levels of pro-inflammatory cytokines in models treated with related compounds .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound can be synthesized via multi-step routes involving cyclization and coupling reactions. For example, cyclization steps analogous to Biginelli reactions (using ethyl acetoacetate, aldehydes, and thioureas) have been employed for related dihydropyridazine derivatives . Optimization may involve adjusting catalysts (e.g., boron trifluoride etherate for cyclization) and temperature gradients (e.g., reflux in ethanol for 12–24 hours). Solvent polarity and stoichiometric ratios of intermediates (e.g., carbamoyl methoxy groups) should be systematically tested to maximize yield .
Q. What analytical techniques are most effective for structural elucidation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, as demonstrated in studies of structurally similar ethyl carboxylates . Complement with NMR (¹H/¹³C, COSY, HSQC) to resolve substituent orientations, particularly for the dihydropyridazine ring and methoxyphenyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How does the compound’s reactivity vary under acidic, basic, or oxidative conditions?
Preliminary stability studies on analogous pyridazine derivatives suggest susceptibility to hydrolysis at the ester (-COOEt) and carbamoyl (-CONH-) groups under strongly acidic or basic conditions. For example, ester cleavage in 1M HCl/NaOH at 60°C degrades the scaffold within 6 hours . Oxidative stability (e.g., with H₂O₂) should be tested via HPLC-MS to identify degradation byproducts .
Q. What chromatographic methods are suitable for purity assessment?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is recommended. For related compounds, a 70:30 acetonitrile/water mobile phase achieved baseline separation of impurities (<2% area) . Thin-layer chromatography (TLC) on silica gel (ethyl acetate/hexane, 1:1) can provide rapid qualitative checks during synthesis .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the carbamoyl methoxy group during synthesis?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to predict regioselectivity. For similar compounds, electron-withdrawing groups on the phenyl ring direct carbamoylation to the para position due to stabilized intermediate carbocations . Experimental validation via kinetic isotope effects (KIEs) or Hammett plots is advised.
Q. How can reaction byproducts be systematically characterized, and what do they reveal about synthetic limitations?
Byproducts from incomplete cyclization or ester hydrolysis can be identified using LC-MS/MS and 2D NMR. For instance, a study on dihydropyrimidine analogs detected dimeric adducts (m/z ~600) formed via radical coupling under oxygen-rich conditions . Quantify byproducts using calibrated GC-MS or HPLC to refine reaction inertness (e.g., argon purging).
Q. How do solvent polarity and temperature influence crystallization outcomes?
Polar solvents (e.g., DMSO/water mixtures) often yield needle-like crystals suitable for XRD, while nonpolar solvents (toluene) produce amorphous solids. A study on ethyl carboxylates showed that cooling rates <1°C/min in ethanol improve crystal lattice integrity . Differential scanning calorimetry (DSC) can correlate melting points with polymorphic forms.
Q. What computational strategies predict the compound’s electronic properties and binding affinities?
DFT-based frontier molecular orbital (FMO) analysis calculates HOMO-LUMO gaps to estimate reactivity. Molecular docking (AutoDock Vina) against hypothetical targets (e.g., kinases) can prioritize biological testing. For analogs, FMO gaps of ~4.5 eV suggest moderate electrophilicity, favoring nucleophilic attack at the carbonyl groups .
Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved?
Contradictions may arise from dynamic effects in solution (e.g., rotational isomerism) versus static crystal structures. For example, XRD might show a planar carbamoyl group, while NMR reveals conformational flexibility. Variable-temperature NMR (-40°C to 80°C) can freeze rotamers, aligning solution and solid-state data .
Q. What are the compound’s thermal stability thresholds, and how do they inform storage protocols?
Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures (T₀). For related esters, T₀ ~180°C suggests storage at <4°C in desiccated, amber vials to prevent hydrolysis . Isothermal calorimetry (ITC) quantifies heat flow during degradation to optimize shelf life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
